![molecular formula C20H17BrN2O4S B3453964 2-bromo-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3453964.png)
2-bromo-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide
Overview
Description
2-bromo-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, BMS-582949, and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Scientific Research Applications
BMS-582949 has been studied extensively for its potential applications in various fields, including neuroscience, oncology, and cardiovascular disease. In neuroscience, BMS-582949 has been shown to selectively inhibit the activity of the dopamine D3 receptor, which is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and drug addiction. In oncology, BMS-582949 has been shown to inhibit the growth of several cancer cell lines, including breast cancer and leukemia. In cardiovascular disease, BMS-582949 has been shown to improve cardiac function in animal models of heart failure.
Mechanism of Action
The mechanism of action of BMS-582949 involves its selective inhibition of the dopamine D3 receptor. This receptor is a member of the dopamine receptor family, which plays a critical role in the regulation of dopamine neurotransmission in the brain. By selectively inhibiting the activity of the D3 receptor, BMS-582949 has been shown to modulate the release of dopamine in the brain, leading to its potential applications in the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects
BMS-582949 has been shown to have several biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, improve cardiac function in animal models of heart failure, and modulate dopamine neurotransmission in the brain. In addition, BMS-582949 has been shown to have a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability.
Advantages and Limitations for Lab Experiments
BMS-582949 has several advantages and limitations for laboratory experiments. One advantage is its high selectivity for the dopamine D3 receptor, which allows for the study of its specific effects on dopamine neurotransmission in the brain. Another advantage is its ability to inhibit the growth of cancer cells, which makes it a potential candidate for the development of novel cancer therapeutics. One limitation is the potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on BMS-582949. One direction is the development of more selective and potent inhibitors of the dopamine D3 receptor, which may lead to the development of more effective treatments for neuropsychiatric disorders. Another direction is the investigation of the potential applications of BMS-582949 in the treatment of other diseases, such as cancer and cardiovascular disease. Finally, the development of novel drug delivery systems for BMS-582949 may improve its pharmacokinetic profile and increase its therapeutic efficacy.
properties
IUPAC Name |
2-bromo-5-[(2-methoxyphenyl)sulfamoyl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c1-27-19-10-6-5-9-18(19)23-28(25,26)15-11-12-17(21)16(13-15)20(24)22-14-7-3-2-4-8-14/h2-13,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLOEQYBVIRQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3453887.png)
![3-bromo-N-(3,4-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3453895.png)
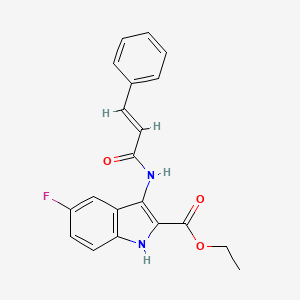
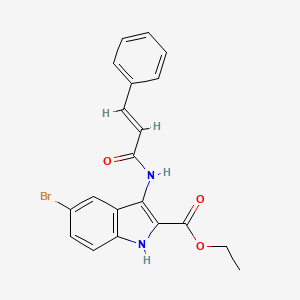
![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B3453926.png)

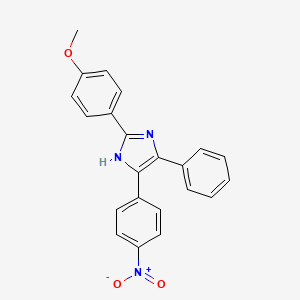
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]phenol](/img/structure/B3453943.png)
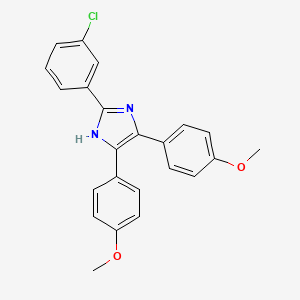
![4-({[3-(anilinocarbonyl)-4-bromophenyl]sulfonyl}amino)benzoic acid](/img/structure/B3453965.png)
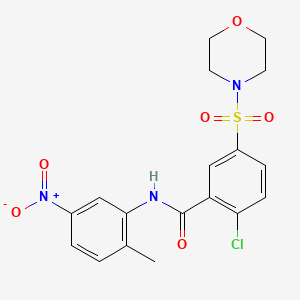
![3-[(4-methylbenzoyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate](/img/structure/B3453975.png)
![4-({4-chloro-3-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3453980.png)
